5-Chloro-2-fluoro-N-hydroxy-benzamidine
Overview
Description
5-Chloro-2-fluoro-N-hydroxy-benzamidine is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable for studies in drug discovery, enzymology, and bioorganic chemistry. It has a molecular weight of 172.59 .
Synthesis Analysis
The synthesis of benzimidazoles, which 5-Chloro-2-fluoro-N-hydroxy-benzamidine is a derivative of, can be achieved through various methods . One such method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The InChI code for 5-Chloro-2-fluoro-N-hydroxy-benzamidine is 1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H, (H3,10,11) .Physical And Chemical Properties Analysis
5-Chloro-2-fluoro-N-hydroxy-benzamidine is a yellow solid . and should be stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Characterization
5-Chloro-2-fluoro-N-hydroxy-benzamidine, though not directly mentioned, falls into the category of halogenated benzamidines, a group of compounds known for their versatile chemical and biological properties. Research into similar compounds, such as 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, has focused on their synthesis and characterization, highlighting the potential of halogenated benzamidines in various scientific applications. These studies often involve detailed analysis using techniques such as RP-HPLC, NMR, and IR spectroscopy, providing foundational knowledge for understanding the chemical behavior and properties of these compounds (Sapari et al., 2014).
Biological Activity
A significant area of research on halogenated benzamidines involves investigating their biological activities. For instance, compounds structurally related to 5-Chloro-2-fluoro-N-hydroxy-benzamidine have been evaluated for their antibacterial, antifungal, and herbicidal activities. Such studies offer insights into the potential applications of these compounds in treating infections and controlling pests. The findings demonstrate that some of these compounds exhibit activities comparable to or higher than standard drugs like isoniazid and ciprofloxacin, suggesting their utility in developing new therapeutic agents (Imramovský et al., 2011).
Antipathogenic Potential
The antipathogenic potential of halogenated benzamidines, including compounds similar to 5-Chloro-2-fluoro-N-hydroxy-benzamidine, has also been a subject of interest. Research in this area focuses on the synthesis and evaluation of these compounds against various pathogens, highlighting their promise in combating microbial resistance and biofilm formation. The effectiveness of these compounds against challenging pathogens like Pseudomonas aeruginosa and Staphylococcus aureus points to their potential in addressing pressing public health concerns (Limban et al., 2011).
Structural Analysis
Structural analysis of halogen-substituted benzamidines provides valuable insights into the intermolecular interactions and conformational dynamics that underlie their chemical and biological activities. Studies employing techniques such as X-ray diffraction and DFT calculations help elucidate the influence of halogenation on the molecular structure, stability, and reactivity of these compounds. This knowledge is crucial for understanding how structural variations impact their pharmacological and agrochemical properties (Kawski et al., 2006).
properties
IUPAC Name |
5-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCNKCZOHIVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-N-hydroxy-benzamidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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